2-chloro-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide
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Overview
Description
2-chloro-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is a complex organic compound that features a unique combination of indole, piperidine, and thiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the piperidine ring, and finally the construction of the thiazole moiety. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety.
Common Reagents and Conditions
Oxidizing Agents: TBHP, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: N-heterocyclic carbenes (NHC), transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-chloro-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects by modulating enzyme activity, inhibiting cell proliferation, or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-2-carboxylic acid share structural similarities with the indole moiety.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-4-carboxamide are structurally related.
Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and thiazole-5-carboxamide are similar in structure.
Uniqueness
What sets 2-chloro-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide apart is its unique combination of three distinct moieties, each contributing to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H23ClN4O2S |
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Molecular Weight |
431.0 g/mol |
IUPAC Name |
2-chloro-N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-5-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C21H23ClN4O2S/c1-12(2)18-17(25-21(22)29-18)19(27)23-14-7-9-26(10-8-14)20(28)16-11-13-5-3-4-6-15(13)24-16/h3-6,11-12,14,24H,7-10H2,1-2H3,(H,23,27) |
InChI Key |
PYOVHUXKUSRZKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)Cl)C(=O)NC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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